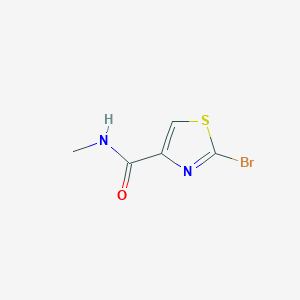![molecular formula C27H49N3O8 B1375040 4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 438553-50-5](/img/structure/B1375040.png)
4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid
Overview
Description
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It is a nitrogenous compound .
Synthesis Analysis
A class of nitrogenous compounds containing 2- {4- [ (tert -butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid has been synthesized and their structures have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1 H NMR and 13 C NMR) and mass spectrometry (MS) .Molecular Structure Analysis
The molecular formula of this compound is C27H49N3O8 . The structure of this compound has been confirmed by various analytical methods such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1 H NMR and 13 C NMR) and mass spectrometry (MS) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 543.7 g/mol . It is a solid at 20°C and should be stored under inert gas at -20°C . It is light sensitive, moisture sensitive, and heat sensitive .Scientific Research Applications
Imaging and Quantification of Fibrosis
A study by Velikyan et al. (2016) focused on developing novel imaging agents for Positron Emission Tomography (PET) imaging of fibrosis, a condition that affects the functionality of vital organs such as the liver, lung, heart, and kidney. The study utilized analogues coupled to 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid (NODAGA-Col), demonstrating promising organ distribution characteristics for disease monitoring in clinical setups. This research paves the way for multiple repetitive examinations per year, crucial for chronic disease management (Velikyan et al., 2016).
Synthesis and Preclinical Evaluation
In another study by Velikyan et al. (2014), the focus was on the synthesis and preclinical evaluation of PET imaging agents for fibrosis. They synthesized a cyclic peptide conjugated to variants of 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid and evaluated its binding specificity and organ distribution. This study is crucial for the accurate quantification of fibrotic processes and subsequent prognosis in various chronic diseases (Velikyan et al., 2014).
Crystal Structures and Applications in Organic Electronics
A study by Solans and Font‐Bardia (1995) focused on the crystal structures of compounds related to 4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid. Understanding these structures is essential for various applications in organic electronics and materials science, contributing significantly to the development of new materials with tailored properties (Solans & Font‐Bardia, 1995).
Bone-Seeking Agents for PET Imaging
Suzuki et al. (2011) explored the development of a novel 68Ga-chelate-conjugated bisphosphonate as a bone-seeking agent for PET imaging. This research is significant for the detection of bone metastases, with the potential to provide more accurate and efficient diagnostic tools in oncology (Suzuki et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGPCATMVZKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




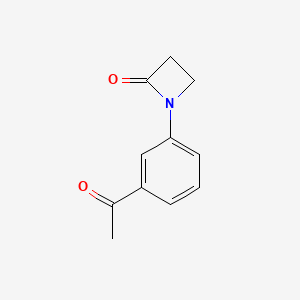
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)
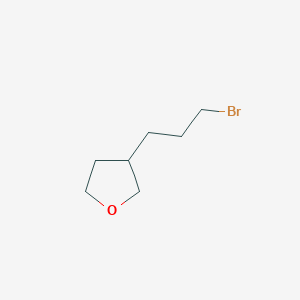
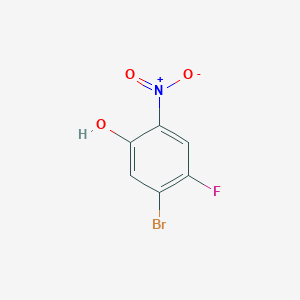

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)

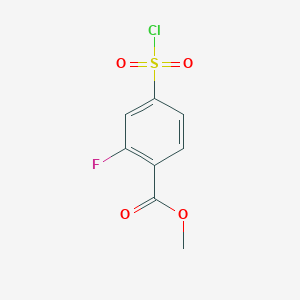
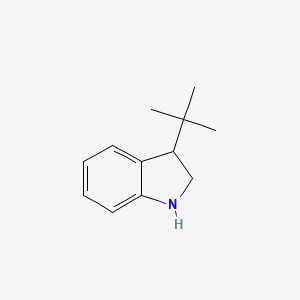
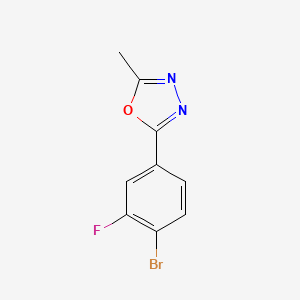
![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)
